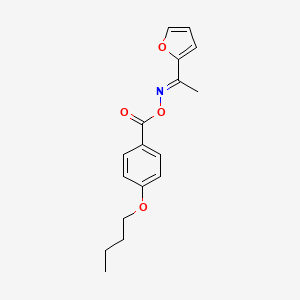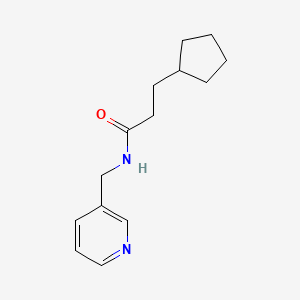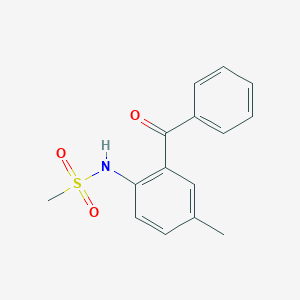![molecular formula C17H18N2OS B5888827 4-[(4-isopropyl-3-methylphenoxy)methyl]-2,1,3-benzothiadiazole](/img/structure/B5888827.png)
4-[(4-isopropyl-3-methylphenoxy)methyl]-2,1,3-benzothiadiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[(4-isopropyl-3-methylphenoxy)methyl]-2,1,3-benzothiadiazole, also known as IMD-0354, is a synthetic compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of benzothiadiazole derivatives and has been found to exhibit anti-inflammatory properties.
Mécanisme D'action
4-[(4-isopropyl-3-methylphenoxy)methyl]-2,1,3-benzothiadiazole exerts its anti-inflammatory effects by inhibiting the activity of IKKβ, a protein kinase that activates NF-κB. IKKβ phosphorylates IκBα, a protein that binds to NF-κB and prevents its translocation to the nucleus. The phosphorylation of IκBα leads to its degradation, resulting in the translocation of NF-κB to the nucleus and the activation of pro-inflammatory genes. 4-[(4-isopropyl-3-methylphenoxy)methyl]-2,1,3-benzothiadiazole inhibits the activity of IKKβ, thereby preventing the phosphorylation and degradation of IκBα and the translocation of NF-κB to the nucleus.
Biochemical and Physiological Effects
4-[(4-isopropyl-3-methylphenoxy)methyl]-2,1,3-benzothiadiazole has been found to exhibit anti-inflammatory effects in various in vitro and in vivo models. It has been shown to reduce the production of pro-inflammatory cytokines and chemokines, such as interleukin-1β (IL-1β), interleukin-6 (IL-6), tumor necrosis factor alpha (TNF-α), and monocyte chemoattractant protein-1 (MCP-1). It has also been found to inhibit the expression of adhesion molecules, such as intercellular adhesion molecule-1 (ICAM-1) and vascular cell adhesion molecule-1 (VCAM-1), which play a crucial role in the recruitment of immune cells to the site of inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
4-[(4-isopropyl-3-methylphenoxy)methyl]-2,1,3-benzothiadiazole has several advantages as a research tool. It is a specific inhibitor of IKKβ and does not inhibit other kinases, making it a useful tool for studying the role of IKKβ in various biological processes. It has also been found to exhibit low toxicity and high stability, making it suitable for in vitro and in vivo experiments. However, 4-[(4-isopropyl-3-methylphenoxy)methyl]-2,1,3-benzothiadiazole has some limitations as a research tool. It has poor solubility in water, which can limit its use in some experiments. It also has a short half-life, which can affect its efficacy in in vivo experiments.
Orientations Futures
4-[(4-isopropyl-3-methylphenoxy)methyl]-2,1,3-benzothiadiazole has potential therapeutic applications in various diseases, including inflammatory disorders, cancer, and autoimmune diseases. Future research should focus on exploring the efficacy of 4-[(4-isopropyl-3-methylphenoxy)methyl]-2,1,3-benzothiadiazole in animal models of these diseases and in clinical trials. The development of more potent and selective inhibitors of IKKβ could also lead to the discovery of new therapeutic targets for the treatment of inflammatory diseases. Additionally, the use of 4-[(4-isopropyl-3-methylphenoxy)methyl]-2,1,3-benzothiadiazole as a research tool could help elucidate the role of IKKβ in various biological processes and identify new pathways for drug development.
Méthodes De Synthèse
4-[(4-isopropyl-3-methylphenoxy)methyl]-2,1,3-benzothiadiazole can be synthesized through a multistep process involving the reaction of 4-isopropyl-3-methylphenol with benzoyl chloride, followed by the reaction of the resulting compound with 2-aminothiophenol. The final product is obtained through the reaction of the intermediate with formaldehyde and hydrochloric acid.
Applications De Recherche Scientifique
4-[(4-isopropyl-3-methylphenoxy)methyl]-2,1,3-benzothiadiazole has been extensively studied for its potential therapeutic applications in various diseases. It has been found to exhibit anti-inflammatory properties by inhibiting the activity of a transcription factor called nuclear factor kappa B (NF-κB). NF-κB is known to play a crucial role in the regulation of immune response, inflammation, and cell survival. The inhibition of NF-κB activity by 4-[(4-isopropyl-3-methylphenoxy)methyl]-2,1,3-benzothiadiazole has been found to reduce the production of pro-inflammatory cytokines and chemokines, thereby reducing inflammation.
Propriétés
IUPAC Name |
4-[(3-methyl-4-propan-2-ylphenoxy)methyl]-2,1,3-benzothiadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2OS/c1-11(2)15-8-7-14(9-12(15)3)20-10-13-5-4-6-16-17(13)19-21-18-16/h4-9,11H,10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGOWZYPAZBQOFK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OCC2=CC=CC3=NSN=C32)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5H-spiro[benzo[h]tetrazolo[5,1-b]quinazoline-6,1'-cyclopentan]-7(12H)-one](/img/structure/B5888751.png)
![2,4-dichloro-N-[(3-pyridinylamino)carbonothioyl]benzamide](/img/structure/B5888759.png)
![1-[(4-iodophenyl)sulfonyl]-4-methyl-1H-imidazole](/img/structure/B5888783.png)
![N-(3-acetylphenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetamide](/img/structure/B5888785.png)
![5-[(2-carboxybenzoyl)amino]isophthalic acid](/img/structure/B5888803.png)



![N-(2,5-dimethylphenyl)-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]methanesulfonamide](/img/structure/B5888816.png)
![3-cyclopentyl-N-methyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}propanamide](/img/structure/B5888821.png)
![2-{[1-(2,4-dimethylphenyl)-1H-tetrazol-5-yl]thio}acetamide](/img/structure/B5888832.png)

![N'-[1-(4-bromophenyl)ethylidene]-4-tert-butylbenzenesulfonohydrazide](/img/structure/B5888853.png)